FI 302

Description

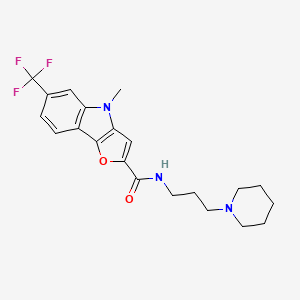

FI 302, also referred to as Type 302 stainless steel, is an austenitic chromium-nickel alloy widely used in industrial applications requiring high corrosion resistance, durability, and mechanical strength. Its chemical composition and key properties are summarized below:

Properties

CAS No. |

73356-67-9 |

|---|---|

Molecular Formula |

C21H24F3N3O2 |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

4-methyl-N-(3-piperidin-1-ylpropyl)-6-(trifluoromethyl)furo[3,2-b]indole-2-carboxamide |

InChI |

InChI=1S/C21H24F3N3O2/c1-26-16-12-14(21(22,23)24)6-7-15(16)19-17(26)13-18(29-19)20(28)25-8-5-11-27-9-3-2-4-10-27/h6-7,12-13H,2-5,8-11H2,1H3,(H,25,28) |

InChI Key |

BPDXSVFHUFURAC-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |

Synonyms |

FI 302 FI-302 N-(3-piperidinopropyl)-4-methyl-6-trifluoromethylfuro(3,2-b)indole-2-carboxamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FI 302 involves the reaction of 4-methyl-6-trifluoromethyl-furo(3,2-b)indole-2-carboxylic acid with 3-piperidinopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

FI 302 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

FI 302 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

FI 302 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. This leads to decreased inflammation and pain .

Comparison with Similar Compounds

Chemical Composition (wt%) :

- Chromium (Cr): 17.0000–19.0000%

- Nickel (Ni): 8.0000–10.0000%

- Manganese (Mn): ≤2.0000%

- Silicon (Si): ≤1.0000%

- Carbon (C): ≤0.1500%

- Phosphorus (P): ≤0.0450%

- Sulfur (S): ≤0.0300%

Mechanical Properties :

- Yield Strength (Rp0.2): ≥566 MPa

- Tensile Strength (Rm): ≥743 MPa

- Elongation (A): 22%

- Impact Energy (KV/Ku): 31 J

- Hardness (HBW): 114

Thermal Properties :

- Thermal Conductivity: 16.3 W/m·K (at 100°C)

- Specific Heat Capacity: 500 J/kg·K (at 0–100°C)

- Thermal Expansion Coefficient: 17.3 µm/m·K (at 0–100°C)

Applications: FI 302 is utilized in environments demanding resistance to oxidation and corrosion, such as chemical processing equipment, automotive components, and medical devices.

Comparison with Similar Compounds

This compound is cross-referenced with structurally and functionally similar stainless steel alloys, including AISI 201 and AISI 202 . Below is a comparative analysis based on composition, properties, and applications:

Table 1: Comparative Analysis of this compound, AISI 201, and AISI 202

Key Differences:

Nickel Content:

- This compound contains 8–10% Ni , significantly higher than AISI 201 (3.5–5.5%) and AISI 202 (4–6%) . This higher Ni content enhances this compound’s corrosion resistance in aggressive environments.

- AISI 201/202 reduce Ni content and substitute it with manganese (Mn) and nitrogen (N) to lower costs while maintaining austenitic structure stability.

Mechanical Strength:

- This compound exhibits superior yield strength (≥566 MPa) compared to AISI 201 (~340 MPa) and AISI 202 (~380 MPa). This makes this compound suitable for high-stress applications.

Applications:

- This compound: Preferred for medical instruments and marine hardware due to corrosion resistance.

- AISI 201/202: Used in cost-sensitive applications like kitchenware, automotive trim, and construction.

Research Findings:

- A study comparing austenitic stainless steels noted that this compound’s Ni content directly correlates with its resistance to pitting corrosion in chloride-rich environments, outperforming AISI 201/202 in accelerated aging tests .

- The substitution of Ni with Mn/N in AISI 201/202 introduces trade-offs, such as reduced ductility and increased susceptibility to stress corrosion cracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.